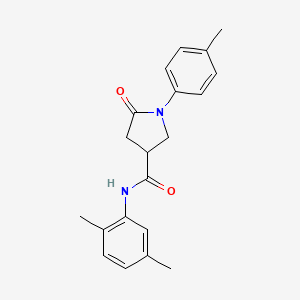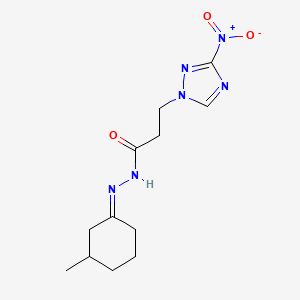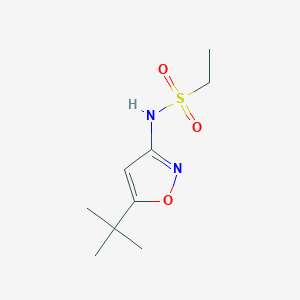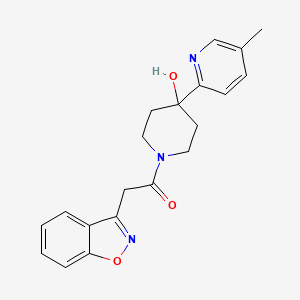![molecular formula C26H23BrN4O2 B5269413 4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B5269413.png)
4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes bromophenyl, dimethoxyphenyl, and pyrimidinamine groups
Preparation Methods
The synthesis of 4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzaldehyde with 2,4-dimethoxyaniline to form an imine intermediate. This intermediate is then reacted with N-methyl-6-phenylpyrimidin-2-amine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The imine group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Scientific Research Applications
4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine can be compared with similar compounds, such as:
4-bromobiphenyl: A simpler compound with a bromophenyl group, used in organic synthesis and materials science.
4,4’-dibromobenzophenone: Another brominated compound with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
4-bromophenyl 4-bromobenzoate: A compound with two bromophenyl groups, studied for its mechanical properties and intermolecular interactions.
The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O2/c1-31(28-17-20-11-14-22(32-2)15-25(20)33-3)26-29-23(18-7-5-4-6-8-18)16-24(30-26)19-9-12-21(27)13-10-19/h4-17H,1-3H3/b28-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGFDAIYACRQEQ-QRQIAZFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-iodo-3-(2-phenylethyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5269341.png)

![4-{4-[3-(3-nitrophenyl)acryloyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5269353.png)
![5,5-dimethyl-3-(1,1,2,2-tetrafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5269356.png)
![7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5269363.png)
![(4aS*,8aR*)-6-(6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5269373.png)

![3-{2-[allyl(isobutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5269397.png)
![3-(5-methyl-1H-1,2,4-triazol-3-yl)-1-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B5269402.png)
![[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(2-methoxypyrimidin-5-yl)methanone](/img/structure/B5269405.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5269414.png)

![(2-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5269432.png)
